molecular formula C12H8BrN3O3 B11943893 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 21444-62-2

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11943893
CAS No.: 21444-62-2
M. Wt: 322.11 g/mol
InChI Key: JUGJAJRUTMHESS-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromofuran group, a methyl group, and a nitro group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves the condensation of 5-bromofuran-2-carbaldehyde with N-methyl-o-phenylenediamine in the presence of a suitable oxidizing agent. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and water, and the reaction mixture is heated to around 70°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The bromofuran group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 2-(5-Bromofuran-2-yl)-1-methyl-5-amino-1H-benzo[d]imidazole, while substitution of the bromofuran group could yield a variety of derivatives with different functional groups attached to the furan ring.

Scientific Research Applications

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to specific enzymes, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the combination of the bromofuran, methyl, and nitro groups attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

21444-62-2

Molecular Formula

C12H8BrN3O3

Molecular Weight

322.11 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-1-methyl-5-nitrobenzimidazole

InChI

InChI=1S/C12H8BrN3O3/c1-15-9-3-2-7(16(17)18)6-8(9)14-12(15)10-4-5-11(13)19-10/h2-6H,1H3

InChI Key

JUGJAJRUTMHESS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(O3)Br

Origin of Product

United States

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